molecular formula C19H18N4O B2641980 (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 923685-69-2

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2641980
CAS RN: 923685-69-2
M. Wt: 318.38
InChI Key: VGHSDBUEKSXRIQ-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in drug discovery and development.

Scientific Research Applications

Oxidative Ring-contraction and Synthesis of Quinoline Derivatives

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone has been studied for its potential applications in scientific research, particularly focusing on its involvement in the synthesis and transformation of quinoline derivatives. A study by Karimi et al. (2015) explored the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives using SeO2. The study highlighted the formation of phenyl(3-phenylquinolin-2-yl)methanone and other quinoline derivatives, indicating the compound's potential in generating structurally diverse quinolines through rearrangement or fragmentation paths (Karimi et al., 2015).

Electrochemical Utilization and Synthesis of N-Heterocycles

Liu et al. (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source to cyclize with 2-aminobenzamides. This process, conducted at room temperature and in air, without homogeneous metal catalysts or external oxidants, showcases the compound's role in the synthesis of N-heterocycles, with potential applications in developing deuterated N-heterocycles for more advanced scientific applications (Liu et al., 2021).

Applications in Medicinal Chemistry and Sensor Technology

The compound's derivatives have been investigated for their therapeutic and sensor applications. Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The comprehensive characterization of this compound underscores its significance in medicinal chemistry and its potential as a therapeutic agent (Bonilla-Castañeda et al., 2022).

Additionally, Jinlai et al. (2016) reported on a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+. The sensor, synthesized from nopinone, showed enhanced fluorescence upon adding Zn2+ and was used to detect Zn2+ in fruits, indicating the compound's role in the development of fluorescence-based sensors (Jinlai et al., 2016).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(5-methyl-1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-18(20-21-23(14)16-10-3-2-4-11-16)19(24)22-13-7-9-15-8-5-6-12-17(15)22/h2-6,8,10-12H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSDBUEKSXRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone

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